molecular formula C15H24N2 B13855234 1-Benzyl-3-propylpiperidin-3-amine

1-Benzyl-3-propylpiperidin-3-amine

Cat. No.: B13855234
M. Wt: 232.36 g/mol
InChI Key: IEFJLFNDOUFGPK-UHFFFAOYSA-N
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Description

1-Benzyl-3-propylpiperidin-3-amine is an organic compound belonging to the piperidine class of chemicals Piperidines are six-membered heterocyclic amines, which are significant in various fields due to their structural versatility and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-propylpiperidin-3-amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of benzylamine with propyl halides in the presence of a base. The reaction conditions often involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the hydrogenation steps required in the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-propylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-3-propylpiperidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-propylpiperidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-propylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-benzyl-3-propylpiperidin-3-amine

InChI

InChI=1S/C15H24N2/c1-2-9-15(16)10-6-11-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13,16H2,1H3

InChI Key

IEFJLFNDOUFGPK-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

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